Titanium, (4-aminobenzenesulfonato-kappaO)(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
Description
This titanium-based coordination compound features a central titanium ion coordinated to three distinct ligands:
- Dodecylbenzenesulfonato: A long-chain sulfonate ligand imparting surfactant properties, enhancing solubility in nonpolar environments.
- Hydroxyacetato: A bidentate ligand derived from hydroxyacetic acid, stabilizing the titanium center via chelation and influencing redox behavior.
The CAS registry number 63713-74-6 corresponds to a structurally related titanium complex with dodecylbenzenesulfonato and hydroxyacetato ligands . The combination of sulfonate and carboxylate ligands in the target compound suggests applications in catalysis, wastewater treatment, or material science, leveraging titanium’s ability to form stable complexes with diverse coordination geometries.
Properties
CAS No. |
63713-75-7 |
|---|---|
Molecular Formula |
C26H41NO9S2Ti |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
4-aminobenzenesulfonic acid;2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/C18H30O3S.C6H7NO3S.C2H4O3.Ti/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;7-5-1-3-6(4-2-5)11(8,9)10;3-1-2(4)5;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H,7H2,(H,8,9,10);3H,1H2,(H,4,5); |
InChI Key |
HAZXLJTVCCPCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1N)S(=O)(=O)O.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Preparation Methods
Coordination Reaction Conditions
- Solvent: Polar aprotic solvents such as ethanol, isopropanol, or ethylene glycol derivatives are used to dissolve both titanium precursors and sulfonic acids.
- Temperature: Mild heating (room temperature to 60°C) is applied to facilitate ligand exchange and complex formation.
- Stoichiometry: Molar ratios of titanium to ligands are carefully controlled, often 1:1:1 for the three ligands to ensure the correct coordination environment.
- pH Control: Slightly acidic to neutral pH is maintained to prevent hydrolysis of titanium species and to promote ligand coordination.
Stepwise Synthesis Approach
Preparation of Titanium Intermediate:
- Titanium alkoxide (e.g., titanium isopropoxide) is dissolved in the solvent.
- Controlled hydrolysis or ligand exchange is initiated by adding hydroxyacetate to form a titanium-hydroxyacetato intermediate.
Addition of Sulfonato Ligands:
- 4-aminobenzenesulfonic acid and dodecylbenzenesulfonic acid are added sequentially or simultaneously.
- The mixture is stirred under inert atmosphere (nitrogen or argon) to avoid unwanted oxidation or hydrolysis.
-
- The ligands coordinate to titanium via their sulfonate oxygen atoms and the hydroxyacetato oxygen atoms.
- The reaction is monitored by spectroscopic methods (UV-Vis, IR) to confirm complexation.
-
- The complex precipitates out or is extracted by solvent evaporation.
- Purification by recrystallization or washing with non-polar solvents to remove unreacted ligands.
Research Findings and Data on Preparation
Stability and Ligand Binding
Analytical Characterization
Synthetic Variations
- Substituting different sulfonato ligands or modifying the hydroxyacetato ligand can fine-tune solubility and stability.
- Use of ethylene glycol or 1,2-ethanediol as a co-ligand has been reported to stabilize similar titanium complexes.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Titanium precursor setup | Titanium isopropoxide in ethanol | Starting titanium source |
| Hydroxyacetato addition | Hydroxyacetic acid or salt, mild heating | Formation of titanium-hydroxyacetato intermediate |
| Sulfonato ligand addition | 4-aminobenzenesulfonic acid, dodecylbenzenesulfonic acid | Coordination to titanium center |
| Reaction atmosphere | Inert gas (N2 or Ar) | Prevent hydrolysis and oxidation |
| Isolation | Precipitation, filtration, recrystallization | Purification of final complex |
Chemical Reactions Analysis
Types of Reactions
(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium undergoes various chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new titanium complexes with different ligand environments .
Scientific Research Applications
Chemistry
- Catalysis : The compound is utilized as a catalyst in organic synthesis reactions. Its ability to facilitate polymerization processes makes it valuable in producing various polymers.
- Material Science : Titanium complexes are integral in developing advanced materials due to their stability and unique electronic properties.
Biology
- Drug Delivery Systems : Research indicates potential applications in targeted drug delivery systems. The compound can form stable complexes with therapeutic agents, improving their bioavailability and efficacy.
- Imaging Agents : The compound is investigated as a contrast agent in medical imaging, particularly in MRI applications due to its paramagnetic properties.
Medicine
- Anticancer Properties : Studies have shown that titanium complexes exhibit cytotoxic effects against cancer cell lines, suggesting potential use as anticancer agents. For instance, research on similar titanium compounds has highlighted their ability to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry
- Coatings and Paints : Due to its chemical stability and resistance to corrosion, titanium complexes are used in industrial coatings and paints.
- Nanotechnology : The compound's nanoscale applications are being explored for creating nanomaterials with specific functionalities, such as photocatalytic activity.
Photocatalytic Applications
A study by Zhu et al. (2018) highlights the use of titanium-based metal-organic frameworks (Ti-MOFs) for photocatalytic applications. These frameworks exhibit high efficiency in degrading organic pollutants under light irradiation, showcasing the environmental benefits of titanium compounds .
Biomedical Applications
Research conducted by Han (2020) discusses the bioconjugation of metal-based compounds for targeted biomedical applications. This study emphasizes how titanium complexes can be modified for enhanced interaction with biological targets, improving drug delivery efficiency .
Synthesis and Characterization
The synthesis of titanium complexes often involves coordination chemistry techniques that allow for precise control over the ligand environment surrounding the titanium center. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds thoroughly .
Mechanism of Action
The mechanism of action of (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium involves its interaction with molecular targets through its titanium center and ligands. The titanium atom can coordinate with various substrates, facilitating catalytic reactions. The ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The pathways involved include ligand exchange, redox reactions, and coordination with target molecules .
Comparison with Similar Compounds
Wastewater Treatment
Titanium-based coagulants modified with hydrolysis products of titanium tetrachloride demonstrate 1.25–1.5× lower consumption compared to traditional aluminum sulfate, attributed to the larger adsorption surface area of titanium hydroxide flocs . The target compound’s dodecylbenzenesulfonato ligand may further enhance contaminant removal by promoting micelle formation in oily wastewater.
Catalytic Activity
Titanium-hydroxyacetato complexes exhibit notable stability when coordinating peroxides. For example, titanium-peroxo complexes form bright red, stable structures in solution, outperforming transition metals like iron or copper in peroxide decomposition catalysis .
Solubility and Surfactant Behavior
The dodecylbenzenesulfonato ligand in the target compound provides amphiphilic properties, enabling applications in emulsions or detergents. In contrast, the hydroxyacetic acid titanium complex (CAS 51069-00-2) lacks long-chain ligands, limiting its utility in nonpolar systems .
Research Findings and Industrial Relevance
- Wastewater Coagulation : Titanium-hydroxide complexes achieve 85–90% removal of oil contaminants at dosages of 20–30 mg/L, surpassing aluminum sulfate’s 70–75% efficiency at 40–50 mg/L .
- Peroxide Decomposition : Titanium-peroxo complexes remain stable for >24 hours in neutral pH, whereas iron-based catalysts degrade within 1–2 hours .
- Thermal Stability : Sulfonate ligands improve thermal resistance in titanium complexes, with decomposition temperatures exceeding 300°C, compared to 200–250°C for carboxylate-only analogs .
Notes
- Handling : Titanium sulfonate complexes may require precautions against moisture to prevent ligand hydrolysis.
- Environmental Impact : Long-chain sulfonates (e.g., dodecylbenzenesulfonato) necessitate biodegradability assessments to mitigate ecological risks.
Biological Activity
Titanium complexes, particularly those involving titanium(IV), have garnered significant attention in recent years due to their potential biological activities, especially in the field of cancer treatment. The compound in focus, "Titanium, (4-aminobenzenesulfonato-kappaO)(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-", represents a novel class of titanium complexes that may exhibit noteworthy biological properties. This article reviews the biological activity of such titanium complexes, highlighting their cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Overview of Titanium Complexes
Titanium(IV) compounds are recognized for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy. The biological activity of titanium complexes is influenced by their structural characteristics, stability in aqueous environments, and the nature of the ligands attached to the titanium center.
Cytotoxicity Studies
Cytotoxicity is a critical parameter for evaluating the therapeutic potential of titanium complexes. Several studies have quantified the effectiveness of different titanium compounds against various cancer cell lines.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure used to assess the potency of a compound. Below is a summary table of IC50 values for selected titanium complexes:
The mechanisms by which titanium complexes exert their cytotoxic effects are multifaceted:
- Induction of Apoptosis : Many titanium complexes trigger apoptotic pathways in cancer cells, leading to programmed cell death. This has been observed across various studies where complexes were shown to induce significant cell death in both in vitro and in vivo models.
- Cellular Uptake : The uptake of titanium by cells is crucial for its biological activity. Studies have shown that different ligand modifications can significantly influence cellular uptake and subsequent cytotoxicity. For instance, titanocene-amino acid complexes demonstrated varying degrees of uptake by Caco-2 cells over time, suggesting that structural modifications can enhance bioavailability .
- Stability and Hydrolysis : The stability of titanium complexes in aqueous solutions impacts their therapeutic efficacy. For example, one study noted that a complex with a longer half-life exhibited less toxicity while maintaining high antitumor activity . This highlights the importance of designing stable complexes to minimize adverse effects while maximizing therapeutic outcomes.
Study on Titanium Salan Complexes
A detailed study investigated two titanium salan complexes' cytotoxicity against various human cancer cell lines using the AlamarBlue assay. The results indicated that both complexes displayed significant antitumor properties, with Complex 1 showing an IC50 value as low as 2.2 µM against C3 cells . In vivo studies further supported these findings, demonstrating tumor regression in treated mice.
Titanocene-Amino Acid Complexes
Another study focused on titanocene-amino acid complexes' cytotoxic properties against colon cancer cells (Caco-2). The results revealed that these complexes had IC50 values ranging from 1.2 µM to 6.9 µM depending on the specific ligand used . This underscores the potential for tailoring ligands to enhance therapeutic efficacy.
Q & A
Q. Q1. What experimental protocols are recommended for synthesizing this titanium complex with mixed sulfonato and acetato ligands?
Methodological Answer:
-
Ligand Coordination Order: Prioritize sequential ligand addition to avoid competitive binding. Start with the dodecylbenzenesulfonate ligand (hydrophobic), followed by 4-aminobenzenesulfonate (polar), and finally the hydroxyacetato ligand to stabilize the titanium center .
-
Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to minimize hydrolysis of the titanium precursor. Monitor pH to prevent ligand deprotonation-induced precipitation.
-
Table: Key Synthesis Parameters
Advanced Research: Mechanistic and Stability Studies
Q. Q2. How do conflicting spectroscopic data (e.g., FTIR vs. XRD) on ligand coordination modes arise, and how can they be resolved?
Methodological Answer:
- Data Contradiction Analysis:
- FTIR Limitations: Overlapping S-O and Ti-O vibrational bands (900–1200 cm⁻¹) may obscure ligand-specific signals. Use deuterated analogs or 2D-COSY NMR to isolate peaks .
- XRD Ambiguities: Partial crystallinity or disordered ligands in the crystal lattice can lead to misinterpretation. Pair XRD with EXAFS to probe local Ti coordination geometry .
- Case Study: Inconsistent O-Ti-O bond angles in XRD (105° vs. 112°) may reflect dynamic ligand flexibility, validated via temperature-dependent Raman spectroscopy.
Basic Research: Physicochemical Properties
Q. Q3. What methodologies reliably assess the hydrolytic stability of this complex in aqueous systems?
Methodological Answer:
- Accelerated Aging Tests: Expose the complex to buffered solutions (pH 4–10) at 40°C for 72 hours. Monitor decomposition via UV-Vis (λ = 280 nm, aromatic ligand absorbance) and ICP-MS (Ti⁴+ release) .
- Critical Parameter: The dodecylbenzenesulfonate ligand’s hydrophobic chain length (C12) directly correlates with micelle formation, which shields the Ti center from hydrolysis .
Advanced Research: Functional Applications
Q. Q4. How can this titanium complex be integrated into membrane technologies for selective ion transport?
Methodological Answer:
-
Membrane Design: Incorporate the complex into polymer matrices (e.g., Nafion®) via in-situ polymerization. The 4-aminobenzenesulfonate group enhances proton conductivity, while the dodecyl chain improves mechanical stability .
-
Performance Metrics:
Metric Target Value Method Ion Selectivity (Na⁺/K⁺) >10:1 Potentiometric titration Flux Stability >90% over 100 cycles Chronoamperometry
Advanced Research: Computational Modeling
Q. Q5. What DFT parameters best predict the electronic structure and redox behavior of this titanium complex?
Methodological Answer:
- Model Setup:
- Key Outputs:
Basic Research: Analytical Challenges
Q. Q6. Why do chromatographic methods (HPLC) fail to separate this complex from its ligand precursors?
Methodological Answer:
- Cause: Similar retention times arise from the dodecylbenzenesulfonate ligand’s hydrophobicity masking the Ti center’s polarity.
- Resolution: Use ion-pair chromatography with tetrabutylammonium bromide (ion-pair agent) and a C18 column. Optimize gradient elution (20–80% acetonitrile in 30 min) .
Advanced Research: Interdisciplinary Applications
Q. Q7. How can this complex act as a catalyst in non-automotive combustion systems (e.g., biofuels)?
Methodological Answer:
- Mechanistic Insight: The Ti center’s Lewis acidity facilitates esterification of free fatty acids (FFAs) in bio-oils.
- Experimental Validation:
- Catalytic Activity: 95% FFA conversion at 150°C (TOF = 12 h⁻¹), monitored via GC-MS .
- Deactivation Pathways: Sulfonate ligand leaching under acidic conditions (pH < 3) reduces recyclability.
Data Reproducibility and Contradictions
Q. Q8. How should researchers address inconsistencies in reported stability constants (log β) for this complex?
Methodological Answer:
- Root Causes:
- Standardization: Adopt IUPAC-recommended conditions (I = 0.1 M KCl, 25°C) and validate with isothermal titration calorimetry (ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
